molecular formula C16H14FN3OS B2871905 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 1021020-43-8

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2871905
CAS RN: 1021020-43-8
M. Wt: 315.37
InChI Key: ZVGOYPMLOOWORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide, also known as DMTPA, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimalarial Activity

The thiazolo[4,5-b]pyridine moiety has been studied for its potential in antimalarial drug development. Compounds with this structure have shown good binding energies and dock scores in in silico studies, indicating their potential to interact with key residues of Plasmodium falciparum proteins . This suggests that derivatives of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide could be optimized for antimalarial activity.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. They have been synthesized and tested against various human tumor cell lines, demonstrating significant effects on cancer cells . This indicates that our compound of interest may also possess similar properties and could be a candidate for cancer therapy research.

Antibacterial and Antifungal Properties

Thiazoles are known for their antibacterial and antifungal activities. The presence of the thiazole ring in a compound can contribute to its efficacy against bacterial and fungal infections. This makes N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide a potential molecule for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Compounds containing thiazole rings have been associated with anti-inflammatory and analgesic effects. They may act by modulating inflammatory pathways or targeting pain receptors. Research into the applications of our compound could lead to the development of new pain management drugs .

Neuroprotective Applications

Thiazole derivatives have shown promise as neuroprotective agents. They may play a role in the synthesis of neurotransmitters or protect neural tissue from damage. This suggests that N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide could be researched for its potential benefits in neurodegenerative diseases .

Antiviral Activity

The thiazole ring is present in several antiviral drugs. Its incorporation into new compounds could lead to the discovery of novel antiviral agents. Given the diverse biological activities of thiazole derivatives, it’s plausible that our compound could be explored for its antiviral applications .

properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-9-7-10(2)18-15-14(9)22-16(20-15)19-13(21)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGOYPMLOOWORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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